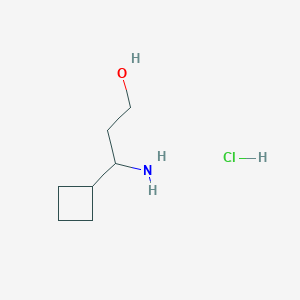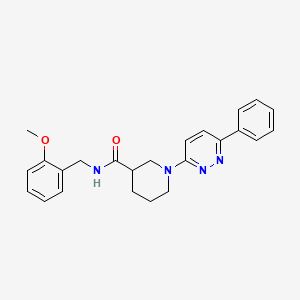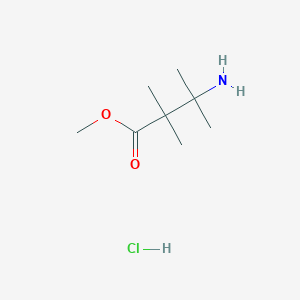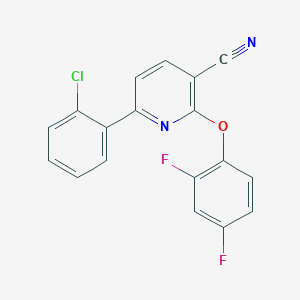
6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile, also known as CPD-DFPC, is an organic compound that belongs to the class of compounds known as pyridines. It is an important intermediate in the synthesis of various organic compounds and has been used in various scientific research applications. CPD-DFPC has a broad range of properties, including a high boiling point, low melting point, and a high solubility in both organic and aqueous solvents. It is also known for its low toxicity and low flammability.
Wissenschaftliche Forschungsanwendungen
Structural and Optical Characteristics
Research into pyridine derivatives, including structures similar to 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile, has revealed their potential in optical and electronic applications due to their unique structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) explored the structural, thermal, and optical properties of pyrazolo pyridine derivatives, highlighting their monoclinic polycrystalline nature and optical energy gaps, making them suitable for use in photosensors and electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial Studies
Another area of research involving pyridine derivatives focuses on their antimicrobial properties. Sadeek, Zordok, El‐Attar, and Ibrahim (2015) reported on the synthesis and characterization of metal complexes with pyridine derivatives, demonstrating significant antimicrobial activities, which suggests potential applications in developing new antimicrobial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Molecular Docking and Antioxidant Activity
Furthermore, the synthesis of novel pyridine and fused pyridine derivatives has been explored for their antimicrobial and antioxidant activities. Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) synthesized a series of new compounds showing moderate to good binding energies in molecular docking screenings, which indicates potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Synthesis and Applications in Electronic Devices
The versatility of pyridine derivatives in synthesizing various compounds is notable, with potential applications in electronic devices. Channapur, Hall, Kessabi, Montgomery, and Shyadligeri (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile intermediate for creating trifluoromethylated N-heterocycles, which could be integral in developing advanced electronic materials (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Eigenschaften
IUPAC Name |
6-(2-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF2N2O/c19-14-4-2-1-3-13(14)16-7-5-11(10-22)18(23-16)24-17-8-6-12(20)9-15(17)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPPAHHBCUIPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2708436.png)
![3-Amino-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2708437.png)
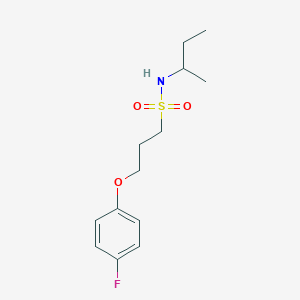
![N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2708441.png)
![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2708444.png)

![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)
![Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2708449.png)
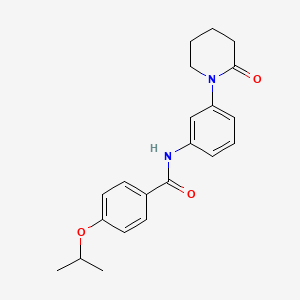
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B2708454.png)
![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)
